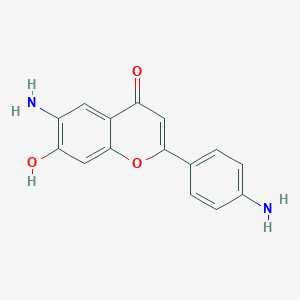
4/',6-Diamino-7-hydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,6-Diamino-7-hydroxyflavone is a synthetic flavone derivative known for its significant biological activities. This compound is part of the flavonoid family, which is widely recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Flavonoids are naturally occurring compounds found in various plants and have been extensively studied for their potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Diamino-7-hydroxyflavone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2’,4’-dihydroxy-5’-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to form 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then reduced to yield 4’,6-Diamino-7-hydroxyflavone .
Industrial Production Methods
Industrial production methods for 4’,6-Diamino-7-hydroxyflavone are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’,6-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amino groups.
Substitution: The amino groups at the 4’ and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted flavones and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other biologically active flavonoids.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable tool for studying cellular oxidative stress and inflammation.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
Mécanisme D'action
The mechanism of action of 4’,6-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Neuroprotective Effects: 4’,6-Diamino-7-hydroxyflavone activates the tropomyosin receptor kinase B (TrkB) pathway, which is crucial for neuronal survival, differentiation, and plasticity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dihydroxyflavone: Known for its neuroprotective effects and TrkB agonist activity.
4’-Dimethylamino-7,8-dihydroxyflavone: A synthetic analog with enhanced potency and longer duration of action.
Uniqueness
4’,6-Diamino-7-hydroxyflavone is unique due to its dual amino groups at the 4’ and 6 positions, which confer distinct chemical reactivity and biological activity compared to other flavonoids. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
199460-11-2 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
6-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
Clé InChI |
JKXGGRIZDZVVAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
Synonymes |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















